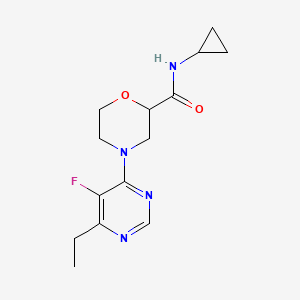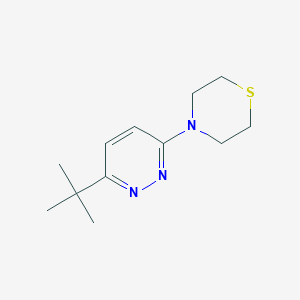![molecular formula C16H19N7O B15121164 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15121164.png)
2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, a piperidine moiety, and a methoxy group. The presence of these functional groups contributes to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps, starting with the preparation of the triazolopyrazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through the reaction of hydrazine derivatives with nitriles, followed by cyclization with appropriate reagents to form the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Applications De Recherche Scientifique
2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including antiviral, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Explored for its energetic material properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Evaluated for their anticancer properties.
Uniqueness
2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H19N7O |
|---|---|
Poids moléculaire |
325.37 g/mol |
Nom IUPAC |
3-methyl-8-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C16H19N7O/c1-12-20-21-16-15(19-6-9-23(12)16)22-7-2-13(3-8-22)11-24-14-10-17-4-5-18-14/h4-6,9-10,13H,2-3,7-8,11H2,1H3 |
Clé InChI |
YRTDPBWSISJVMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)COC4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid](/img/structure/B15121086.png)
![N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15121096.png)
![[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B15121107.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15121120.png)

![4-(2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15121125.png)
![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121128.png)
![4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine](/img/structure/B15121136.png)
![6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15121138.png)
![5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15121140.png)
![N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B15121144.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15121145.png)
![4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15121146.png)

